molecular formula C21H22N2O3S3 B2568256 3-(N-methyl4-methylbenzenesulfonamido)-N-{[4-(methylsulfanyl)phenyl]methyl}thiophene-2-carboxamide CAS No. 1115871-55-0

3-(N-methyl4-methylbenzenesulfonamido)-N-{[4-(methylsulfanyl)phenyl]methyl}thiophene-2-carboxamide

Cat. No.: B2568256
CAS No.: 1115871-55-0
M. Wt: 446.6
InChI Key: UAGFCMRCIXRRGF-UHFFFAOYSA-N
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Description

The compound 3-(N-methyl4-methylbenzenesulfonamido)-N-{[4-(methylsulfanyl)phenyl]methyl}thiophene-2-carboxamide features a thiophene-2-carboxamide core with two critical substituents:

  • Position 3: An N-methyl-p-toluenesulfonamido group (C₈H₁₀NO₂S), comprising a para-methylbenzenesulfonyl moiety attached to a methylated nitrogen.
  • Amide Nitrogen: A [4-(methylsulfanyl)phenyl]methyl group (C₈H₉S), introducing a thioether-linked benzyl substituent.

This structure combines sulfonamide and thioether functionalities, which are common in bioactive molecules. Sulfonamides are known for their role in enzyme inhibition (e.g., carbonic anhydrase), while thioethers enhance lipophilicity and membrane permeability .

Properties

IUPAC Name

3-[methyl-(4-methylphenyl)sulfonylamino]-N-[(4-methylsulfanylphenyl)methyl]thiophene-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H22N2O3S3/c1-15-4-10-18(11-5-15)29(25,26)23(2)19-12-13-28-20(19)21(24)22-14-16-6-8-17(27-3)9-7-16/h4-13H,14H2,1-3H3,(H,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UAGFCMRCIXRRGF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)N(C)C2=C(SC=C2)C(=O)NCC3=CC=C(C=C3)SC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H22N2O3S3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

446.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(N-methyl4-methylbenzenesulfonamido)-N-{[4-(methylsulfanyl)phenyl]methyl}thiophene-2-carboxamide typically involves multi-step organic reactions. The process may include:

    Formation of the thiophene ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.

    Introduction of the carboxamide group: This step involves the reaction of the thiophene derivative with an amine in the presence of coupling agents like EDCI or DCC.

    Sulfonamide formation: The sulfonamide group can be introduced by reacting the amine with a sulfonyl chloride derivative.

    Methylation: Methylation of the amine group can be achieved using methyl iodide or dimethyl sulfate under basic conditions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, solvent recycling, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the sulfur atom in the methylsulfanyl group, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions could target the sulfonamide group, potentially converting it to an amine.

    Substitution: The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions, depending on the conditions and reagents used.

Common Reagents and Conditions

    Oxidizing agents: Hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA).

    Reducing agents: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4).

    Substitution reagents: Halogens, nitrating agents, sulfonating agents.

Major Products

    Oxidation products: Sulfoxides, sulfones.

    Reduction products: Amines.

    Substitution products: Halogenated, nitrated, or sulfonated derivatives.

Scientific Research Applications

Medicinal Chemistry

The compound has shown potential in targeting specific molecular pathways, particularly in cancer research. Its ability to interact with β-catenin suggests that it may induce ubiquitination and proteasomal degradation of this protein, which is implicated in various cancers.

  • Case Study : Research indicates that compounds targeting β-catenin can inhibit tumor growth in specific cancer models, suggesting that 3-(N-methyl-4-methylbenzenesulfonamido)-N-{[4-(methylsulfanyl)phenyl]methyl}thiophene-2-carboxamide could be a candidate for further development as an anticancer agent .

Antimicrobial Activity

The sulfonamide moiety is known for its antimicrobial properties. Preliminary studies suggest that this compound may exhibit activity against certain bacterial strains.

  • Research Findings : A study evaluating novel sulfonamide derivatives demonstrated significant antibacterial effects, indicating that similar compounds could be effective against resistant strains .

Organic Synthesis

Due to its unique structure, this compound serves as an important building block in organic synthesis. It can participate in various chemical reactions such as oxidation, reduction, and substitution.

  • Synthesis Applications : The compound can be utilized to synthesize other biologically active molecules, enhancing the repertoire of available drugs .

Mechanism of Action

The mechanism of action of 3-(N-methyl4-methylbenzenesulfonamido)-N-{[4-(methylsulfanyl)phenyl]methyl}thiophene-2-carboxamide would depend on its specific application. In a biological context, it may interact with specific molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved could include inhibition of enzyme activity, receptor antagonism, or modulation of signal transduction pathways.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Functional Group Variations

Table 1: Key Structural and Functional Comparisons
Compound Name Molecular Formula Molar Mass (g/mol) Substituents Key Functional Groups
Target Compound C₂₂H₂₃N₂O₃S₃* ~497.6 - 3: N-methyl-p-toluenesulfonamido
- Amide N: [4-(methylsulfanyl)benzyl]
Sulfonamide, Thioether, Carboxamide
N-(2-nitrophenyl)thiophene-2-carboxamide C₁₁H₈N₂O₃S 264.3 - Amide N: 2-nitrophenyl Nitro, Carboxamide
3-[(2,4-dichlorobenzyl)sulfonyl]-N-[4-(trifluoromethoxy)phenyl]-thiophene-2-carboxamide C₁₉H₁₃Cl₂F₃NO₄S₂ 541.3 - 3: 2,4-dichlorobenzylsulfonyl
- Amide N: 4-(trifluoromethoxy)phenyl
Sulfonyl, Trifluoromethoxy, Carboxamide
N-(4-chlorophenyl)-3-[(4-chlorophenyl)methanesulfonyl]thiophene-2-carboxamide C₁₈H₁₃Cl₂NO₃S₂ 426.3 - 3: 4-chlorobenzylsulfonyl
- Amide N: 4-chlorophenyl
Sulfonyl, Chloro, Carboxamide

*Estimated based on structural analysis.

Substituent Effects on Properties

Electron-Withdrawing vs. Electron-Donating Groups: The target compound’s methyl (electron-donating) and methylsulfanyl (moderately electron-donating) groups contrast with the nitro (strongly electron-withdrawing) group in and chloro/trifluoromethoxy (electron-withdrawing) groups in .

Lipophilicity and Solubility :

  • The methylsulfanyl group in the target compound enhances lipophilicity compared to the polar nitro or trifluoromethoxy groups in analogs. This may improve membrane permeability but reduce aqueous solubility.

Structural Parameters and Crystallography

  • Dihedral Angles : In , the dihedral angle between the thiophene and benzene rings ranges from 8.5° to 13.5°, suggesting moderate planarity. Similar angles are expected in the target compound due to analogous carboxamide linkages.

Biological Activity

3-(N-methyl-4-methylbenzenesulfonamido)-N-{[4-(methylsulfanyl)phenyl]methyl}thiophene-2-carboxamide is a complex organic compound with potential biological activities due to its unique molecular structure. This compound features a thiophene ring, sulfonamide, and carboxamide functional groups, which may contribute to its pharmacological properties. Understanding its biological activity is crucial for potential therapeutic applications.

Molecular Structure and Properties

  • Molecular Formula : C21_{21}H22_{22}N2_2O3_3S3_3
  • Molecular Weight : 446.6 g/mol
  • CAS Number : 1115871-55-0

The compound's structure includes:

  • A thiophene ring, which enhances aromaticity and stability.
  • Sulfonamide and carboxamide moieties, known for their diverse biological activities.

Anticancer Activity

Recent studies have indicated that thiophene carboxamide derivatives exhibit significant anticancer properties. For instance, a study on similar compounds demonstrated that derivatives with thiophene rings showed promising activity against Hep3B cancer cell lines with IC50_{50} values as low as 5.46 µM . The mechanism involves disruption of tubulin dynamics, akin to the action of established anticancer agents like Combretastatin A-4.

CompoundIC50_{50} (µM)Target Cell Line
2b5.46Hep3B
2e12.58Hep3B

Antibacterial Activity

The compound has shown potential antibacterial properties against various pathogens. Studies have reported that thiophene derivatives possess significant activity against Gram-negative bacteria such as Escherichia coli and Pseudomonas aeruginosa, with some derivatives achieving activity indices comparable to standard antibiotics like ampicillin .

CompoundTarget BacteriaActivity Index (%)
7bE. coli83.3
7bP. aeruginosa82.6

Antioxidant Activity

The antioxidant potential of thiophene derivatives has also been explored, with some compounds demonstrating up to 62% inhibition of free radicals in assays such as the ABTS assay . This suggests that the compound may be beneficial in reducing oxidative stress-related damage.

The biological activities of this compound can be attributed to several mechanisms:

  • Tubulin Binding : Similar to other thiophene derivatives, it may inhibit tubulin polymerization, leading to cell cycle arrest in cancer cells.
  • Antimicrobial Action : The sulfonamide group is known for its ability to interfere with bacterial folic acid synthesis, contributing to its antibacterial effects.
  • Antioxidant Properties : The presence of multiple functional groups allows for effective scavenging of free radicals.

Case Studies

  • Anticancer Study : A recent investigation into the anticancer effects of thiophene carboxamides revealed that compounds structurally similar to our target compound significantly inhibited Hep3B cell proliferation through apoptosis induction and cell cycle arrest .
  • Antibacterial Evaluation : In vitro studies demonstrated that certain derivatives exhibited enhanced antibacterial activity due to modifications in their chemical structure, particularly the introduction of hydrophilic groups .

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 3-(N-methyl-4-methylbenzenesulfonamido)-N-{[4-(methylsulfanyl)phenyl]methyl}thiophene-2-carboxamide, and how can purity be optimized?

  • Methodology : A common approach involves coupling thiophene-2-carboxamide derivatives with sulfonamide and methylsulfanyl-substituted benzyl groups. For example, sulfonamide intermediates can be synthesized via nucleophilic substitution of 4-methylbenzenesulfonyl chloride with methylamine, followed by coupling to the thiophene core using carbodiimide-mediated amidation .
  • Purity Optimization : Recrystallization in dioxane or ethyl acetate/dichloromethane mixtures (9:1) is effective, as demonstrated in analogous sulfonamide-thiophene syntheses .

Q. How should researchers characterize this compound spectroscopically to confirm its structure?

  • Key Techniques :

  • NMR : Assign peaks for the thiophene ring (δ ~7.3–7.6 ppm for aromatic protons), sulfonamide (δ ~2.5–3.0 ppm for methyl groups), and methylsulfanyl substituents (δ ~2.1–2.3 ppm) .
  • IR : Look for carboxamide C=O stretching (~1650–1680 cm⁻¹) and sulfonamide S=O stretches (~1150–1350 cm⁻¹) .
  • Mass Spectrometry : Use HRMS to confirm molecular ion peaks (e.g., [M+H]+) with <2 ppm error .

Q. What solvent systems are suitable for solubility and stability studies?

  • Solubility : The compound is likely soluble in DMSO, DMF, or dichloromethane due to its aromatic and sulfonamide groups. Test solubility gradients in aqueous-organic mixtures (e.g., DMSO:PBS) for biological assays .
  • Stability : Monitor degradation via HPLC in acidic/basic conditions (pH 3–9) and under UV light .

Advanced Research Questions

Q. How can researchers resolve contradictions in spectroscopic data, such as unexpected splitting in 1^1H NMR spectra?

  • Approach :

  • Verify synthetic intermediates (e.g., check for unreacted sulfonamide or thiophene precursors).
  • Use 2D NMR (COSY, HSQC) to assign overlapping peaks caused by rotamers or steric hindrance from the methylsulfanyl group .
  • Compare data with structurally similar compounds, such as N-(4-methoxyphenyl)benzenesulfonamide derivatives .

Q. What strategies improve reaction yields in the final coupling step of this compound?

  • Optimization :

  • Use Hünig’s base (DIPEA) to deprotonate the sulfonamide nitrogen and enhance nucleophilicity.
  • Employ microwave-assisted synthesis to reduce reaction time (e.g., 30 min at 80°C) .
  • Monitor intermediates via TLC (silica gel, ethyl acetate/hexane 1:1) to ensure complete conversion .

Q. How can structure-activity relationship (SAR) studies be designed to evaluate bioactivity?

  • Design :

  • Synthesize analogs with variations in the methylsulfanyl group (e.g., replace with ethylsulfanyl or omit substituents).
  • Test inhibitory activity against biological targets (e.g., T-type Ca²⁺ channels, as in related thiophene-carboxamide derivatives) using patch-clamp assays .
  • Correlate logP values (calculated via HPLC) with membrane permeability .

Q. What computational methods predict metabolic pathways for this compound?

  • Tools :

  • Use in silico platforms like Schrödinger’s ADMET Predictor or MetaCore to identify potential sites of oxidation (e.g., methylsulfanyl to sulfoxide) or glucuronidation .
  • Validate predictions with human liver microsome (HLM) assays and LC-MS/MS metabolite profiling .

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